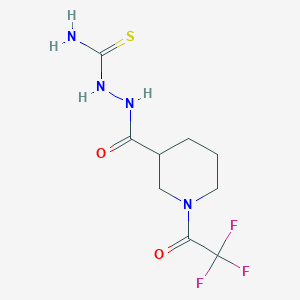

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide

Description

This compound features a piperidine ring substituted at position 1 with a trifluoroacetyl group and at position 3 with a carbonyl group linked to a hydrazinecarbothioamide moiety. The trifluoroacetyl group enhances lipophilicity and electron-withdrawing properties, while the hydrazinecarbothioamide is a pharmacophore associated with biological activities such as antimicrobial and enzyme inhibition . Its molecular formula is inferred as C₉H₁₂F₃N₃O₂S, with a molecular weight of approximately 283.28 g/mol.

Properties

IUPAC Name |

[[1-(2,2,2-trifluoroacetyl)piperidine-3-carbonyl]amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4O2S/c10-9(11,12)7(18)16-3-1-2-5(4-16)6(17)14-15-8(13)19/h5H,1-4H2,(H,14,17)(H3,13,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRISKUUDKUHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride or a similar reagent.

Attachment of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate compound with hydrazinecarbothioamide under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The trifluoroacetyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The following table compares key structural features:

Key Observations :

- The target compound uniquely combines a piperidine backbone with trifluoroacetyl and hydrazinecarbothioamide groups.

- Compound shares the trifluoroacetyl group but replaces piperidine with pyrrolidine and adds a triazole-cyclohexane-thiourea system, likely increasing steric bulk.

- Compound retains the hydrazinecarbothioamide but replaces the trifluoroacetyl-piperidine with a dimethoxypropanoyl group, reducing electron-withdrawing effects.

- Compound substitutes the piperidine with a pyridine ring and introduces a chloro-trifluoromethyl group, enhancing aromatic interactions.

- Compound retains the piperidine-carbothioamide core but replaces trifluoroacetyl with a trifluoromethylpyrazole-acetyl group, altering metabolic stability.

Pharmacological and Physical Properties

Pharmacological Activity:

- Compound : Thiourea derivatives are known for kinase inhibition (e.g., JAK2/STAT5 pathways) .

- Compound : Pyridine-trifluoromethyl groups may enhance binding to hydrophobic enzyme pockets.

- Compound : Trifluoromethylpyrazole improves metabolic stability compared to trifluoroacetyl .

Physical Properties:

- Stability : Trifluoroacetyl is prone to hydrolysis under basic conditions, whereas trifluoromethyl groups (e.g., ) are more inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.